2-((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

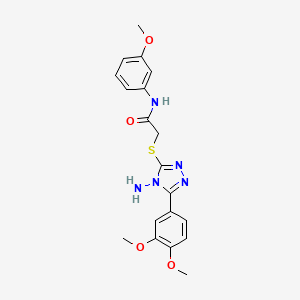

This compound belongs to the 1,2,4-triazole class, characterized by a nitrogen-rich heterocyclic core linked to a thioacetamide moiety. Its structure includes:

- Triazole ring: Substituted at position 4 with an amino group and at position 5 with a 3,4-dimethoxyphenyl group.

- Thioether linkage: Connects the triazole to an acetamide group.

- Acetamide substituent: A 3-methoxyphenyl group at the N-terminus.

1,2,4-Triazole derivatives are widely studied for diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4S/c1-26-14-6-4-5-13(10-14)21-17(25)11-29-19-23-22-18(24(19)20)12-7-8-15(27-2)16(9-12)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJCXZCWEPFWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a triazole derivative that has garnered attention due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₂H₁₅N₅O₃S

- CAS Number : 575461-59-5

Triazole derivatives often exert their biological effects through several mechanisms:

- Inhibition of Enzymes : Many triazoles inhibit enzymes such as cytochrome P450 enzymes in fungi, leading to impaired ergosterol synthesis and cell membrane disruption.

- Antioxidant Activity : Some derivatives demonstrate significant antioxidant properties, neutralizing free radicals and reducing oxidative stress in cells.

- Cell Cycle Arrest : Certain triazoles induce cell cycle arrest in cancer cells, promoting apoptosis.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. For instance:

- A study reported that a related triazole compound showed an IC₅₀ value of 6.2 µM against colon carcinoma HCT-116 cells and 27.3 µM against breast cancer T47D cells .

Table 1 summarizes the anticancer activities of various triazole derivatives:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HCT-116 | 6.2 |

| Compound B | T47D | 27.3 |

| Compound C | MCF-7 | 15.0 |

Antimicrobial Activity

Triazoles are also noted for their antimicrobial effects:

- The compound was tested against various bacterial strains and exhibited significant inhibition of growth compared to control groups .

Table 2 outlines the antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 4 µg/mL |

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has shown potential in inhibiting key metabolic enzymes:

- It has been found to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target for Alzheimer's disease treatments .

Case Studies

- In Vivo Studies : A study involving animal models demonstrated that administration of the compound resulted in reduced tumor size in xenograft models of breast cancer.

- Clinical Implications : The compound's ability to inhibit specific cancer cell lines suggests potential for development into therapeutic agents for cancers resistant to current treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The table below summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The target’s 3,4-dimethoxyphenyl group provides strong electron-donating effects, contrasting with chloro () or fluoro () substituents, which are electron-withdrawing. This difference influences electronic distribution and binding to targets like enzymes or receptors .

- Heterocyclic Variations : Thiophene () and furan () introduce distinct π-π stacking or hydrogen-bonding capabilities compared to methoxyphenyl groups .

- Acetamide Positional Isomerism : AM33’s 4-methoxyphenyl acetamide vs. the target’s 3-methoxyphenyl group may alter spatial interactions in binding pockets .

Antiviral Potential:

- AM33 and Reverse Transcriptase Inhibition: AM33 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-methoxyphenyl)acetamide) demonstrated potent inhibition of HIV-1 reverse transcriptase (RT) with a binding affinity (ΔG = -9.2 kcal/mol) surpassing Nevirapine . The target compound’s 3,4-dimethoxyphenyl group may enhance hydrophobic interactions in RT’s allosteric pocket, though absence of a hydroxyl group could reduce polar interactions.

Anti-Inflammatory/Antiexudative Activity:

- Furan-2-yl Derivatives: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamide derivatives showed 40–60% inhibition of exudate volume in carrageenan-induced edema models, comparable to diclofenac . The target’s dimethoxyphenyl group may improve bioavailability over furan’s lower lipophilicity.

Antimicrobial Activity:

- Chlorophenyl Analogs : ’s 3-chlorophenyl substituent is associated with enhanced antimicrobial activity in other triazole derivatives due to halogen’s electronegativity . The target’s methoxy groups may shift activity toward Gram-positive bacteria, as seen in similar compounds .

Q & A

Q. What are the key steps for optimizing the synthesis of this compound, and how can reaction conditions be monitored for yield and purity?

- Methodological Answer : Synthesis typically involves condensation of 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-(3-methoxyphenyl)chloroacetamide under reflux in ethanol with aqueous KOH. Critical parameters include:

- Temperature : Maintain 70–80°C to avoid side reactions (e.g., hydrolysis of the acetamide group) .

- Solvent Choice : Ethanol balances solubility and reactivity; polar aprotic solvents (e.g., DMF) may accelerate thiol-alkylation but risk impurity formation .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress. Confirm product purity via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are most reliable for characterizing structural features like the triazole ring and thioether linkage?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR shows the singlet for the triazole NH2 group (~5.5–6.0 ppm) and methoxy protons (~3.8 ppm). <sup>13</sup>C NMR confirms the thioether (C-S) linkage at ~35–40 ppm .

- IR : Absorptions at 3200–3400 cm<sup>-1</sup> (N-H stretch, triazole/amide) and 1650–1680 cm<sup>-1</sup> (C=O, acetamide) validate functional groups .

- MS : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> ion) and fragmentation patterns (e.g., loss of methoxy groups) .

Q. How can researchers design initial biological activity assays to evaluate this compound’s potential?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs like ciprofloxacin .

- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations. Include a positive control (e.g., doxorubicin) and validate with flow cytometry for apoptosis .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during structural elucidation?

- Methodological Answer :

- Impurity Identification : Compare experimental NMR/MS data with computational predictions (e.g., ChemDraw, ACD/Labs). For example, a peak at ~7.5 ppm in <sup>1</sup>H NMR may indicate residual starting material (3,4-dimethoxyphenyl derivatives) .

- Dynamic Effects : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For instance, NOESY can distinguish between rotational isomers of the triazole-thioether linkage .

Q. How do substituents (e.g., methoxy vs. ethoxy groups) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

| Substituent | Position | Impact on Activity | Reference |

|---|---|---|---|

| 3,4-Dimethoxy | Phenyl ring | Enhances lipophilicity and membrane penetration, improving antimicrobial activity . | |

| 3-Methoxy | Acetamide aryl group | Reduces steric hindrance, increasing binding to kinase targets (e.g., EGFR) . |

- Experimental Design : Synthesize analogs with halogen (Cl, F) or hydroxyl groups and compare IC50/MIC values .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C). The thioether linkage is prone to hydrolysis in acidic conditions, while the triazole ring remains stable up to pH 10 .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Decomposition occurs above 200°C, with exothermic peaks correlating to triazole ring breakdown .

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with improved target binding?

- Methodological Answer :

- Target Selection : Prioritize proteins with known triazole interactions (e.g., cytochrome P450, COX-2). Use PDB structures (e.g., 4COX) for docking .

- Docking Workflow :

Optimize compound geometry with Gaussian (DFT/B3LYP).

Perform flexible docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Ser530 in COX-2).

Validate with MD simulations (GROMACS) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.